molecular formula C27H28N2O2 B5971117 {4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol

{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol

Cat. No. B5971117
M. Wt: 412.5 g/mol
InChI Key: FZRYZUNOPPTOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol, also known as BMCM, is a novel compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of {4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol is not fully understood. However, it has been suggested that {4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol exerts its effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. {4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of iNOS and COX-2, enzymes involved in inflammation. {4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol has also been found to induce apoptosis in cancer cells and protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. {4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, one limitation of {4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol is its poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for {4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol research. One direction is to further investigate its potential therapeutic applications, including its use as a drug delivery system. Another direction is to elucidate its exact mechanism of action and identify its molecular targets. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of {4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol in vivo. Overall, {4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol is a promising compound that has the potential to be developed into a novel therapeutic agent.

Synthesis Methods

{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol has been synthesized using various methods, including the reaction of 4-piperidone with 9-methylcarbazole-3-carboxylic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 4-benzylpiperidine with 9-methylcarbazole-3-carbonyl chloride, followed by reduction with sodium borohydride. These methods have been found to yield high purity {4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol.

Scientific Research Applications

{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. {4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-(9-methylcarbazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2/c1-28-24-10-6-5-9-22(24)23-17-21(11-12-25(23)28)26(31)29-15-13-27(19-30,14-16-29)18-20-7-3-2-4-8-20/h2-12,17,30H,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRYZUNOPPTOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N3CCC(CC3)(CC4=CC=CC=C4)CO)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.